molecular formula C36H52N8O7S B12320637 H-DL-Gln-DL-Phe-DL-Phe-Gly-DL-Leu-DL-Met-NH2

H-DL-Gln-DL-Phe-DL-Phe-Gly-DL-Leu-DL-Met-NH2

Cat. No.: B12320637
M. Wt: 740.9 g/mol
InChI Key: JRJICHIAKDIPMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound H-DL-Glutamine-DL-Phenylalanine-DL-Phenylalanine-Glycine-DL-Leucine-DL-Methionine-NH2 is a synthetic peptide composed of a sequence of amino acids. Peptides like this one are often used in various fields of scientific research due to their ability to mimic natural biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Glutamine-DL-Phenylalanine-DL-Phenylalanine-Glycine-DL-Leucine-DL-Methionine-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation of the Amino Acid: Each amino acid is activated using reagents like carbodiimides or uronium salts.

    Coupling: The activated amino acid is coupled to the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity of the final product. Industrial production often includes rigorous quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

H-DL-Glutamine-DL-Phenylalanine-DL-Phenylalanine-Glycine-DL-Leucine-DL-Methionine-NH2: can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as alkylating agents for methylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or methionine sulfone.

Scientific Research Applications

H-DL-Glutamine-DL-Phenylalanine-DL-Phenylalanine-Glycine-DL-Leucine-DL-Methionine-NH2: has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems or as a therapeutic agent itself.

    Industry: Utilized in the development of new materials and biotechnological processes.

Mechanism of Action

The mechanism of action of H-DL-Glutamine-DL-Phenylalanine-DL-Phenylalanine-Glycine-DL-Leucine-DL-Methionine-NH2 depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, mimicking natural peptides and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the peptide’s structure and modifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-DL-Glutamine-DL-Phenylalanine-DL-Phenylalanine-Glycine-DL-Leucine-DL-Methionine-NH2: is unique due to its specific sequence and the presence of both D- and L- amino acids, which can influence its stability, bioavailability, and interaction with biological targets. This makes it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

2-amino-N-[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H52N8O7S/c1-22(2)18-27(35(50)42-26(32(39)47)16-17-52-3)41-31(46)21-40-34(49)28(19-23-10-6-4-7-11-23)44-36(51)29(20-24-12-8-5-9-13-24)43-33(48)25(37)14-15-30(38)45/h4-13,22,25-29H,14-21,37H2,1-3H3,(H2,38,45)(H2,39,47)(H,40,49)(H,41,46)(H,42,50)(H,43,48)(H,44,51)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJICHIAKDIPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H52N8O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.